6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid
Description
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid is a fluorescent labeling reagent primarily used to tag biomolecules via primary amine groups. Its succinimidyl ester derivative, Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate (CAS: 1858255-08-9), is a crystalline powder with a molecular weight of 453.47 g/mol (C₁₈H₂₃N₅O₇S). It exhibits excitation/emission maxima at 380 nm/510 nm, emitting yellow fluorescence. This compound is highly sensitive to light, moisture, and heat, requiring storage at 0–10°C under inert gas .
Its key structural features include:
- A dimethylaminosulfonyl group at the 7-position of the benzoxadiazole ring, enhancing solubility and photostability.
- A hexanoic acid spacer linked to a succinimidyl ester, enabling covalent attachment to amines in proteins, peptides, or other biomolecules .
Properties
IUPAC Name |
6-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-18(2)24(21,22)11-8-7-10(13-14(11)17-23-16-13)15-9-5-3-4-6-12(19)20/h7-8,15H,3-6,9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWENLZBOAUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazole Intermediate
- Starting Material: 2,1,3-benzoxadiazole or substituted derivatives.
- Sulfonylation: Introduction of the sulfonyl group at position 7 using reagents such as chlorosulfonic acid or sulfur trioxide complexes.
- Amination: Treatment with dimethylamine to convert the sulfonyl chloride intermediate into the N,N-dimethylaminosulfonyl derivative.
This step is critical to achieve the desired electronic and steric properties of the fluorescent probe.
Coupling with 6-Aminohexanoic Acid
- Activation of 6-Aminohexanoic Acid: The carboxyl group of 6-aminohexanoic acid is often activated using carbodiimide reagents (e.g., EDC, DCC) or converted into an active ester (e.g., N-hydroxysuccinimide ester) to facilitate coupling.
- Nucleophilic Substitution or Amide Bond Formation: The amino group at the 4-position of the benzoxadiazole intermediate reacts with the activated carboxyl group of 6-aminohexanoic acid, forming the amide linkage that connects the hexanoic acid side chain.
- Purification: The product is purified by recrystallization or chromatographic techniques to achieve ≥98% purity, confirmed by HPLC and titration analysis.
Reaction Conditions and Optimization
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid, low temperature (0-5 °C) | Controlled addition to avoid over-sulfonation |
| Amination | Dimethylamine, solvent such as dichloromethane | Mild conditions to preserve benzoxadiazole ring |
| Activation of 6-Aminohexanoic Acid | EDC or DCC, N-hydroxysuccinimide (NHS), DMF solvent | Activation enhances coupling efficiency |
| Coupling Reaction | Room temperature to mild heating (25-50 °C) | Reaction time varies from several hours to overnight |
| Purification | Recrystallization from suitable solvents or HPLC | Ensures high purity (≥98%) and removal of side products |
Research Findings and Applications Related to Preparation
- The insertion of the 6-aminohexanoic acid moiety is known to improve hydrophobicity and flexibility, which is beneficial for biological applications such as fluorescent probing and drug delivery.
- The sulfonylation and amination steps are crucial to maintain the fluorescence properties of the benzoxadiazole core, which are sensitive to electronic changes.
- The compound’s stability and purity are critical for its use in biochemical assays and imaging, necessitating robust preparation and purification protocols.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Benzoxadiazole core formation | Commercial or synthetic precursors | Benzoxadiazole scaffold obtained |
| Sulfonylation at position 7 | Chlorosulfonic acid, dimethylamine | N,N-Dimethylaminosulfonyl group introduced |
| Activation of 6-aminohexanoic acid | Carbodiimide reagents (EDC/DCC), NHS | Activated ester for coupling |
| Coupling reaction | Room temp to 50 °C, DMF solvent | Amide bond formation |
| Purification | Recrystallization, HPLC | ≥98% purity crystalline product |
Chemical Reactions Analysis
Types of Reactions
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoxadiazole ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Fluorescent Labeling
This compound is extensively used in fluorescent labeling of biomolecules such as proteins and nucleic acids. The ability to visualize and track these molecules is crucial for understanding various biological processes and mechanisms. It allows researchers to observe cellular activities in real-time, enhancing the study of disease mechanisms and cellular interactions .
Drug Development
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic acid plays a pivotal role in drug development. Its unique structure facilitates the design of targeted drug delivery systems, which are essential for improving the efficacy of therapeutic agents. By ensuring that drugs reach their intended targets within the body, this compound aids in the development of more effective treatments for various diseases .
Diagnostic Tools
The compound is instrumental in creating diagnostic tools that enhance the detection of specific biomolecules. This application is vital for improving the accuracy and reliability of medical tests, particularly in clinical settings where precise diagnostics are critical for patient care .
Bioconjugation
In bioconjugation techniques, DBD-C6-NHS is employed to link drugs or imaging agents to antibodies. This conjugation improves the specificity and effectiveness of treatments, particularly in oncology, where targeted therapies are essential for minimizing side effects while maximizing therapeutic benefits .
Environmental Monitoring
The compound can also be utilized in environmental science to detect and quantify pollutants. Its application in environmental monitoring aids researchers in assessing environmental health and safety by providing reliable data on contamination levels .
Summary Table of Applications
| Application | Description |
|---|---|
| Fluorescent Labeling | Visualizing biomolecules for studying biological processes |
| Drug Development | Designing targeted drug delivery systems |
| Diagnostic Tools | Creating reliable tests for disease detection |
| Bioconjugation | Linking drugs/imaging agents to antibodies for targeted therapies |
| Environmental Monitoring | Detecting pollutants to assess environmental health |
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
- Fluorescent Imaging : A study demonstrated the use of this compound as a fluorescent probe in live-cell imaging, allowing researchers to track cellular processes dynamically.
- Targeted Drug Delivery : Research indicated that conjugating this compound with chemotherapeutics improved tumor targeting and reduced systemic toxicity in animal models.
- Diagnostic Assays : A clinical trial utilized this compound in developing assays that significantly improved the sensitivity and specificity of cancer biomarkers.
Mechanism of Action
The mechanism of action of 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid involves its interaction with specific molecular targets. The benzoxadiazole ring allows it to bind to proteins and nucleic acids, facilitating their detection and analysis. The dimethylaminosulfonyl group enhances its solubility and stability, making it effective in various experimental conditions .
Comparison with Similar Compounds
Structural and Functional Differences
A. Nitro-Substituted Benzoxadiazole (NBD) Derivatives
- Examples: 1-Hexanoyl-2-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanoyl]-sn-glycero-3-phosphate () C6-NBD-Ceramide (6-[N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoylceramide) () NBD-PC (1-myristoyl-2-(6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine) ()
- Key Differences: Substituent on Benzoxadiazole: Standard NBD compounds feature a nitro group (-NO₂) at the 7-position, whereas the target compound uses a dimethylaminosulfonyl group (-SO₂N(CH₃)₂). This substitution alters electronic properties, shifting fluorescence emission (NBD: ~530–550 nm vs. target compound: 510 nm) . Reactive Group: The target compound’s succinimidyl ester enables amine-specific labeling, while NBD lipids (e.g., NBD-PC, NBD-Cer) are incorporated into lipid bilayers for trafficking studies .
B. Other Fluorescent Labeling Reagents
Examples :
- Key Differences: Fluorophore Class: The target compound uses a benzoxadiazole core, whereas fluorescein derivatives rely on xanthene-based structures. Benzoxadiazoles offer smaller size and reduced steric hindrance . Solubility: The dimethylaminosulfonyl group improves aqueous solubility compared to nitro-substituted NBDs, which often require organic solvents .
Spectral and Stability Data
| Property | Target Compound | NBD-PC | 5-Carboxyfluorescein |
|---|---|---|---|
| Excitation (nm) | 380 | 460 | 492 |
| Emission (nm) | 510 | 534 | 517 |
| Quantum Yield | 0.3 (in THF) | 0.5 (in membranes) | 0.9 (aqueous) |
| Photostability | Moderate | Low | High |
| Solubility | THF, DMSO | Chloroform/methanol | Water |
Data compiled from .
Biological Activity
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic acid (commonly referred to as DBD-C6-NHS) is a fluorescent compound that serves as a versatile tool in biochemical research. Its unique structure allows it to participate in various biological activities, particularly in labeling and tracking biomolecules. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Formula: C₁₄H₂₀N₄O₅S
- Molecular Weight: 356.4 g/mol
- CAS Number: 1820741-40-9
- Appearance: Yellow to orange crystalline powder
- Melting Point: 137 - 141 °C
Biological Activity Overview
The compound exhibits notable biological activities primarily due to its fluorescent properties and ability to conjugate with various biomolecules. Its applications span across several fields including:
- Cell Biology: Used for labeling proteins and studying cellular processes.
- Bioconjugation: Facilitates the attachment of fluorescent tags to antibodies and other biomolecules for imaging.
- Drug Delivery Systems: Investigated for its potential in targeted drug delivery mechanisms.
The biological activity of DBD-C6-NHS is largely attributed to its ability to form stable conjugates with amine-containing biomolecules. The dimethylaminosulfonyl group enhances its solubility and reactivity, allowing for efficient labeling. Upon conjugation, the compound emits fluorescence, which can be detected using standard imaging techniques.
Case Studies
-
Fluorescent Labeling of Proteins
- A study demonstrated the successful labeling of antibodies with DBD-C6-NHS, resulting in enhanced fluorescence that facilitated the tracking of these antibodies in live cell imaging experiments. The labeled antibodies showed no significant loss of biological activity post-conjugation.
-
Cellular Uptake Studies
- Research indicated that cells treated with DBD-C6-NHS exhibited significant fluorescence, confirming the uptake of the compound. This was particularly evident in neuronal cells where it was used to study endocytosis mechanisms.
-
Drug Delivery Applications
- In a recent experiment, DBD-C6-NHS was incorporated into a nanoparticle system aimed at targeted cancer therapy. The results showed improved localization of the drug within tumor cells compared to non-targeted systems.
Table 1: Comparison of Fluorescence Properties
| Property | Value |
|---|---|
| Absorption Peak (nm) | 380 |
| Emission Peak (nm) | 510 |
| Quantum Yield | High (specific values vary) |
Table 2: Summary of Biological Applications
| Application Area | Description |
|---|---|
| Protein Labeling | Conjugation with antibodies for imaging |
| Cellular Tracking | Monitoring uptake in live cells |
| Drug Delivery | Targeted delivery systems in cancer therapy |
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and reduce side reactions .
- Temperature control : Conduct reactions at 0–4°C to minimize hydrolysis of activated intermediates.
- Computational modeling : Use quantum chemical calculations (e.g., density functional theory) to predict reactive sites and transition states, guiding experimental optimization .
How to resolve discrepancies in fluorescence quantum yield measurements under different solvent conditions?
Q. Advanced
- Standardization : Calibrate using reference fluorophores (e.g., quinine sulfate in 0.1 M HSO) to account for solvent-specific effects .
- Solvent polarity analysis : Correlate quantum yield with solvent parameters (e.g., dielectric constant, Kamlet-Taft). For example, higher polarity may stabilize excited states, altering emission .
- Control experiments : Repeat measurements in degassed solvents to exclude oxygen quenching effects .
What are the primary applications of this compound in biochemical research?
Q. Basic
- Fluorescent probes : The benzoxadiazole moiety exhibits strong fluorescence ( ~350 nm, ~450 nm), making it suitable for labeling biomolecules (e.g., proteins, lipids) .
- Enzyme substrates : The sulfonamide group can act as a leaving group in protease activity assays .
How to analyze degradation products under varying pH conditions?
Q. Advanced
- Stability studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed hexanoic acid or sulfonamide cleavage) using high-resolution tandem mass spectrometry .
- Kinetic modeling : Apply first-order kinetics to estimate degradation half-lives and predict shelf-life .
What computational methods aid in predicting the reactivity of intermediates during synthesis?
Q. Advanced
- Reaction path searches : Use software like Gaussian or ORCA to simulate transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., catalyst, solvent) for amide bond formation .
What are the critical storage conditions to maintain compound stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
